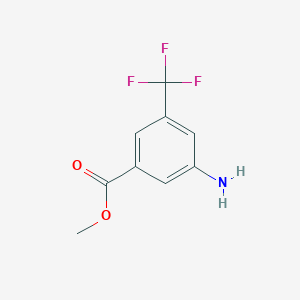

Methyl 3-amino-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVPHHSFTNRQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398622 | |

| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22235-25-2 | |

| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-amino-5-(trifluoromethyl)benzoate chemical properties

An In-depth Technical Guide to Methyl 3-amino-5-(trifluoromethyl)benzoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Methyl 3-amino-5-(trifluoromethyl)benzoate, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's core chemical properties, reactivity, analytical characterization, and strategic applications, with a focus on the underlying principles that govern its utility.

Molecular Identity and Physicochemical Profile

Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS No. 22235-25-2) is a substituted aromatic compound featuring three critical functional groups: a primary amine, a methyl ester, and a trifluoromethyl group. This unique combination makes it a versatile intermediate for introducing the trifluoromethyl moiety into more complex molecular architectures.[1][2] The electron-withdrawing nature of both the trifluoromethyl and methyl ester groups significantly influences the reactivity of the aniline ring.

Chemical Structure and Identifiers

The spatial arrangement of the functional groups is key to the molecule's reactivity and its utility as a synthetic precursor.

Caption: A standard workflow for the purification and analytical validation.

Chemical Reactivity and Synthetic Utility

The value of Methyl 3-amino-5-(trifluoromethyl)benzoate lies in its predictable reactivity, which allows for its strategic incorporation into larger molecules.

Reactivity Profile

-

Amino Group: The primary amine is a versatile nucleophile and a key synthetic handle. It can readily undergo N-acylation, N-alkylation, reductive amination, and diazotization reactions to form diazonium salts, which are themselves valuable intermediates for introducing a wide range of functional groups (e.g., halogens, hydroxyl, cyano).

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (ester and trifluoromethyl). However, the amino group is a strong activating, ortho-, para-director, making positions 2, 4, and 6 susceptible to substitution under specific conditions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. [3]This unmasks a second key functional group for further derivatization, such as amide bond formation. It can also undergo transesterification.

Plausible Synthetic Pathway

A common and logical approach to synthesizing this molecule involves the functionalization of a commercially available starting material. A plausible route starts with 3-nitro-5-(trifluoromethyl)benzoic acid.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 3-amino-5-(trifluoromethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The guide emphasizes the underlying scientific principles and practical considerations to ensure reproducible and efficient synthesis.

Introduction: Significance of Methyl 3-amino-5-(trifluoromethyl)benzoate

Methyl 3-amino-5-(trifluoromethyl)benzoate is a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group, a bioisostere of the methyl group, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino and methyl ester functionalities provide versatile handles for further chemical modifications, making this compound a valuable starting material in the design and synthesis of novel therapeutics.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially scalable synthesis of methyl 3-amino-5-(trifluoromethyl)benzoate involves a two-step process starting from 3-(trifluoromethyl)benzoic acid. This pathway is favored due to the ready availability of the starting material and the generally high yields of the individual steps. The overall synthesis can be summarized as follows:

-

Esterification: Conversion of 3-(trifluoromethyl)benzoic acid to its methyl ester, methyl 3-(trifluoromethyl)benzoate.

-

Nitration: Regioselective nitration of methyl 3-(trifluoromethyl)benzoate to yield methyl 3-nitro-5-(trifluoromethyl)benzoate.

-

Reduction: Reduction of the nitro group to an amine to afford the final product, methyl 3-amino-5-(trifluoromethyl)benzoate.

The following sections will delve into the mechanistic details and provide practical, field-tested protocols for each of these steps.

Step 1: Esterification of 3-(Trifluoromethyl)benzoic Acid

The initial step in the synthesis is the conversion of 3-(trifluoromethyl)benzoic acid to its corresponding methyl ester. Fischer esterification is the most commonly employed method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of methanol is typically used.

Experimental Protocol: Fischer Esterification

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid.

-

Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-(trifluoromethyl)benzoate. The product can be further purified by distillation if necessary.

Step 2: Nitration of Methyl 3-(Trifluoromethyl)benzoate

The second step involves the regioselective nitration of the aromatic ring. The trifluoromethyl group is a meta-directing deactivator, and the methyl ester group is also a meta-director. Therefore, the incoming nitro group is directed to the position meta to both existing substituents, which is the 5-position.

Reaction Mechanism

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The key steps are:

-

Formation of the Nitronium Ion: Concentrated nitric acid reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1][2]

-

Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.

Experimental Protocol: Electrophilic Nitration

Materials:

-

Methyl 3-(trifluoromethyl)benzoate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water (cold)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C.

-

Slowly add methyl 3-(trifluoromethyl)benzoate to the cold sulfuric acid with continuous stirring, ensuring the temperature remains low.

-

Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the ester in sulfuric acid, maintaining the reaction temperature below 10-15 °C.[2]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, methyl 3-nitro-5-(trifluoromethyl)benzoate, will precipitate out.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be recrystallized from a suitable solvent, such as methanol or ethanol, to obtain a pure product.[3]

Step 3: Reduction of Methyl 3-nitro-5-(trifluoromethyl)benzoate

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of method often depends on the scale of the reaction and the available equipment.

Reaction Mechanisms

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The nitro group is reduced on the surface of the catalyst. This is a clean and efficient method, often providing high yields of the desired amine.

-

Metal-Acid Reduction: A common alternative is the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid or acetic acid.[4] For instance, with iron in acidic medium, the iron is oxidized while the nitro group is reduced. This method is robust and cost-effective for large-scale synthesis.

Experimental Protocol: Reduction of the Nitro Group

Materials:

-

Methyl 3-nitro-5-(trifluoromethyl)benzoate

-

Palladium on Carbon (Pd/C, 5% or 10%)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite® or other filtration aid

Procedure:

-

In a hydrogenation flask, dissolve methyl 3-nitro-5-(trifluoromethyl)benzoate in methanol or ethanol.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or higher in a Parr shaker) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 3-amino-5-(trifluoromethyl)benzoate. The product can be further purified by column chromatography or recrystallization if necessary.

Materials:

-

Methyl 3-nitro-5-(trifluoromethyl)benzoate

-

Iron powder

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate or Sodium Carbonate solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

To a round-bottom flask, add methyl 3-nitro-5-(trifluoromethyl)benzoate, ethanol, and water.

-

Add iron powder to the mixture.

-

Heat the mixture to reflux and then add glacial acetic acid dropwise.

-

Continue refluxing with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Neutralize the residue with a saturated solution of sodium bicarbonate or sodium carbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Esterification | 3-(Trifluoromethyl)benzoic acid, Methanol, H₂SO₄ | >90% | High |

| 2 | Nitration | Methyl 3-(trifluoromethyl)benzoate, HNO₃, H₂SO₄ | 80-90% | High after recrystallization |

| 3 | Reduction | Methyl 3-nitro-5-(trifluoromethyl)benzoate, Pd/C, H₂ or Fe, Acetic Acid | >90% | High |

Visualizing the Synthesis Pathway

Caption: Overall synthetic pathway for methyl 3-amino-5-(trifluoromethyl)benzoate.

Conclusion

The synthesis of methyl 3-amino-5-(trifluoromethyl)benzoate is a well-established and efficient process that relies on fundamental organic reactions. By carefully controlling the reaction conditions at each step—esterification, nitration, and reduction—high yields of the desired product can be consistently achieved. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important building block for pharmaceutical research and development.

References

-

PrepChem. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Available at: [Link]

- The Chemical Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid: A Deeper Dive. (2025).

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate. Google Patents.

-

PubChem. Methyl 3-amino-5-(trifluoromethyl)benzoate. Available at: [Link]

-

BuyersGuideChem. 3-Amino-5-trifluoromethylbenzoic acid methyl ester. Available at: [Link]

- 3-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID METHYL ESTER.

-

Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Available at: [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Available at: [Link]

- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Available at: [Link]

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate. (2010). Available at: [Link]

-

Royal Society of Chemistry. Preparation of methyl 3-nitrobenzoate. Available at: [Link]

Sources

A Spectroscopic Guide to Methyl 3-amino-5-(trifluoromethyl)benzoate: Structure, Characterization, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-(trifluoromethyl)benzoate is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. The strategic placement of an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring creates a unique electronic environment that imparts desirable properties to larger molecules.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this versatile intermediate.

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 3-amino-5-(trifluoromethyl)benzoate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from related molecules. Furthermore, this guide outlines standardized experimental protocols for acquiring high-quality spectroscopic data for this and similar compounds.

Molecular Structure and Key Features

The molecular structure of Methyl 3-amino-5-(trifluoromethyl)benzoate is presented below. Its systematic IUPAC name is methyl 3-amino-5-(trifluoromethyl)benzoate, and it is identified by the CAS number 22235-25-2.[2][3] The molecule possesses a molecular formula of C₉H₈F₃NO₂ and a molecular weight of approximately 219.16 g/mol .[2]

Caption: Molecular Structure of Methyl 3-amino-5-(trifluoromethyl)benzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of Methyl 3-amino-5-(trifluoromethyl)benzoate in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-amino-5-(trifluoromethyl)benzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | Ar-H |

| 7.48 | s | 1H | Ar-H |

| 7.05 | s | 1H | Ar-H |

| 3.99 | br s | 2H | -NH₂ |

| 3.89 | s | 3H | -OCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.65, 7.48, and 7.05 ppm): The three aromatic protons appear as singlets, which is characteristic of a 1,3,5-trisubstituted benzene ring where the protons do not have adjacent protons to couple with. The downfield chemical shifts are influenced by the electron-withdrawing trifluoromethyl and ester groups.

-

Amine Protons (3.99 ppm): The two protons of the primary amine appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable and is dependent on concentration and temperature.

-

Methyl Protons (3.89 ppm): The three protons of the methyl ester group appear as a sharp singlet, as there are no adjacent protons to couple with.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-amino-5-(trifluoromethyl)benzoate

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~148 | C-NH₂ |

| ~132 (q) | C-CF₃ |

| ~124 (q) | -CF₃ |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~115 | Ar-C |

| ~52 | -OCH₃ |

| Prediction based on additivity rules and data from similar compounds. |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (~166 ppm): The ester carbonyl carbon is expected to resonate significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-NH₂) is expected to be shielded and appear at a lower chemical shift, while the carbon attached to the trifluoromethyl group (C-CF₃) will be deshielded and appear further downfield. The trifluoromethyl group itself will show a characteristic quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

-

Trifluoromethyl Carbon (~124 ppm): The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

Methyl Carbon (~52 ppm): The carbon of the methyl ester group is expected to appear in the typical range for such functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for Methyl 3-amino-5-(trifluoromethyl)benzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Methyl (-OCH₃) |

| ~1720 | C=O stretch | Ester |

| ~1620 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic |

| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |

| ~1250 | C-O stretch | Ester |

Interpretation of the Predicted IR Spectrum:

The IR spectrum is expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), the ester group (C=O and C-O stretching), the trifluoromethyl group (strong C-F stretching bands), and the aromatic ring (C-H and C=C stretching).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for Methyl 3-amino-5-(trifluoromethyl)benzoate

| m/z | Interpretation |

| 219 | Molecular ion [M]⁺ |

| 200 | [M - F]⁺ |

| 188 | [M - OCH₃]⁺ |

| 160 | [M - COOCH₃]⁺ |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak at m/z 219, corresponding to the molecular weight of the compound.[2] Common fragmentation pathways would involve the loss of a fluorine atom, the methoxy group, or the entire methyl ester group, leading to the fragment ions listed in the table.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as Methyl 3-amino-5-(trifluoromethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder or ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General workflow for the spectroscopic characterization of Methyl 3-amino-5-(trifluoromethyl)benzoate.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of Methyl 3-amino-5-(trifluoromethyl)benzoate. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the complete elucidation of its molecular structure and confirmation of its key functional groups. The provided experimental protocols serve as a reliable starting point for researchers to obtain high-quality data for this and other related compounds, ensuring the integrity and reproducibility of their scientific work.

References

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 4026781, Methyl 3-amino-5-(trifluoromethyl)benzoate. [Link]

-

LookChem. Methyl 3-amino-5-(trifluoromethyl)benzoate. [Link]

-

PubChem. Methyl 3-amino-5-(trifluoromethyl)benzoate. [Link]

-

Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

Wiley-VCH. Supporting Information for a publication. [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

NIST. Benzoic acid, 3-amino-, methyl ester. [Link]

-

NIST. Methyl 3-trifluoromethylbenzoate. [Link]

-

SpectraBase. Methyl 2-amino-5-(trifluoromethyl)benzoate. [Link]

-

PubChem. Methyl 3,5-bis(trifluoromethyl)benzoate. [Link]

-

LookChem. Methyl 3-amino-5-(trifluoromethyl)benzoate Suppliers. [Link]

Sources

1H NMR spectrum of Methyl 3-amino-5-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-5-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-amino-5-(trifluoromethyl)benzoate. As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation of this molecule is paramount.[1] This document, intended for researchers and drug development professionals, details the theoretical basis for the expected spectral features, explains the influence of the compound's unique electronic environment on proton chemical shifts and coupling patterns, and provides a robust experimental protocol for acquiring high-fidelity data. By integrating fundamental NMR principles with practical insights, this guide serves as an authoritative reference for the characterization of this and structurally related compounds.

Molecular Structure and Electronic Environment

The ¹H NMR spectrum of a molecule is a direct consequence of its electronic structure. Methyl 3-amino-5-(trifluoromethyl)benzoate is a 1,3,5-trisubstituted benzene derivative, presenting a fascinating case of competing electronic effects that govern the chemical environment of each proton.[2]

The three substituents exert distinct influences:

-

Amino (-NH₂): This group is a strong resonance electron-donating group (EDG) and a weak inductively withdrawing group. Its primary effect is to increase electron density on the aromatic ring, particularly at the ortho (positions 2 and 4) and para (position 6, relative to the amino group) positions, causing an upfield (shielding) shift in the corresponding proton signals.[3]

-

Trifluoromethyl (-CF₃): This is a powerful electron-withdrawing group (EWG) operating through a strong negative inductive effect (-I). It significantly decreases electron density on the ring, leading to a downfield (deshielding) shift of the aromatic proton signals.[4] The delocalized electron density of the aromatic system is highly polarizable and thus sensitive to the presence of the -CF₃ group.[5]

-

Methyl Ester (-COOCH₃): This group is also electron-withdrawing, primarily through a resonance effect (-R) and a weaker inductive effect (-I). It deshields the aromatic protons, contributing to a downfield shift.[6]

These competing forces create a unique and predictable ¹H NMR fingerprint for the molecule.

Caption: Molecular structure of Methyl 3-amino-5-(trifluoromethyl)benzoate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons, the two amine protons, and the three methyl ester protons. The analysis of each signal provides a complete picture of the molecular structure.

Table 1: Predicted ¹H NMR Data for Methyl 3-amino-5-(trifluoromethyl)benzoate

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~ 3.9 | 3H | Singlet (s) | N/A |

| -NH₂ | 4.0 - 5.5 (broad) | 2H | Broad Singlet (br s) | N/A |

| Aromatic H₄ | ~ 7.1 - 7.3 | 1H | Triplet (t) or Multiplet (m) | J ≈ 2-3 (meta) |

| Aromatic H₆ | ~ 7.3 - 7.5 | 1H | Triplet (t) or Multiplet (m) | J ≈ 2-3 (meta) |

| Aromatic H₂ | ~ 7.6 - 7.8 | 1H | Triplet (t) or Multiplet (m) | J ≈ 2-3 (meta) |

Detailed Signal Analysis

-

Methyl Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9 ppm . Protons of a methyl ester typically appear in the δ 3.7-4.1 ppm range.[7] This signal is a singlet because there are no adjacent protons within a three-bond distance to cause splitting.[8][9]

-

Amine Protons (-NH₂): A broad singlet integrating to two protons is anticipated between δ 4.0 and 5.5 ppm . The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[10][11][12] In many cases, the signal is broadened, sometimes to the point of being indistinguishable from the baseline.[11]

-

Aromatic Protons (H₂, H₄, H₆): The aromatic region (typically δ 6.5-8.5 ppm) will display three distinct signals, each integrating to one proton.[9][13] The precise chemical shifts are determined by the additive effects of the substituents.

-

H₄: This proton is positioned between the electron-donating -NH₂ group and the electron-withdrawing -CF₃ group. The strong shielding from the ortho -NH₂ group is expected to make this the most upfield of the aromatic signals, likely appearing around δ 7.1 - 7.3 ppm .

-

H₆: This proton is ortho to the shielding -NH₂ group but meta to both the -COOCH₃ and -CF₃ withdrawing groups. The net effect places it downfield from H₄, predicted in the δ 7.3 - 7.5 ppm range.

-

H₂: This proton is ortho to the deshielding -COOCH₃ group and meta to both the -NH₂ and -CF₃ groups. The strong deshielding from the adjacent ester functionality likely makes this the most downfield aromatic proton, appearing around δ 7.6 - 7.8 ppm .

-

Multiplicity: The three aromatic protons are meta to each other. Meta coupling (⁴J) is typically small, on the order of 2-3 Hz.[14] Therefore, each aromatic proton is expected to appear as a narrow triplet or multiplet, as it is coupled to the other two aromatic protons. Due to the small coupling constant, these signals may also appear as broadened singlets, especially on lower-field instruments.

-

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 3-amino-5-(trifluoromethyl)benzoate.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with potential solubility issues or to observe H-D exchange with the amine protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[15]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm for calibration.[9][13]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Set the following acquisition parameters:

-

Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Acquisition Time (AT): ~2-4 seconds. This ensures adequate data point resolution.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.

-

Number of Scans (NS): 16 or 32. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals and normalize the values to a known proton count (e.g., the 3H singlet of the -OCH₃ group).

-

Caption: Standard workflow for ¹H NMR sample preparation and data processing.

Conclusion

The ¹H NMR spectrum of Methyl 3-amino-5-(trifluoromethyl)benzoate is a definitive tool for its structural verification. The spectrum is characterized by four distinct signals: a sharp singlet for the methyl ester protons, a broad and variable singlet for the amine protons, and three signals in the aromatic region for the ring protons. The chemical shifts and multiplicities of these aromatic protons are a direct reflection of the competing electron-donating and electron-withdrawing effects of the amino, trifluoromethyl, and methyl ester substituents. By following the detailed protocol provided, researchers can reliably obtain and interpret a high-quality spectrum, ensuring the structural integrity of this important chemical intermediate.

References

- Fiveable. Meta-Substituted Benzenes Definition - Organic Chemistry Key Term.

-

Dodge, J. A., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

-

Fraser, R. R., & Schuber, F. J. (1969). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry, 47(10), 1671-1676. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

AOCS Lipid Library. Saturated Fatty Acids and Methyl Esters. [Link]

-

University of Regensburg. Spectroscopy Tutorial: Amines. [Link]

-

Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 51(3), 149-157. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

University of Regensburg. ¹H NMR Spectroscopy. [Link]

-

D'Amelia, R. P., et al. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]

-

Happer, D. A. R., & Steenson, B. E. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Australian Journal of Chemistry, 38(2), 337-343. [Link]

-

University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. [Link]

-

University of Regensburg. Spectroscopy Tutorial: Esters. [Link]

-

Reddit. (2024). The Effect of Fluorine in ¹H NMR. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

TMP Chem. (2023). NMR 5: Coupling Constants. [Link]

-

Kitevski, J. L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 71(3), 177-187. [Link]

-

Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]

Sources

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. reddit.com [reddit.com]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. aocs.org [aocs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. bipm.org [bipm.org]

A Technical Guide to the ¹³C NMR Analysis of Methyl 3-amino-5-(trifluoromethyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-amino-5-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and materials science. Aimed at researchers, scientists, and drug development professionals, this document details the theoretical principles governing the spectrum, a robust experimental protocol for data acquisition, and a thorough interpretation of the chemical shifts. By elucidating the influence of the amino, trifluoromethyl, and methyl ester substituents on the aromatic ring, this guide serves as a practical reference for the structural verification and quality control of this and related compounds.

Introduction

Methyl 3-amino-5-(trifluoromethyl)benzoate (C₉H₈F₃NO₂) is a substituted aromatic compound of significant interest in organic synthesis.[1] Its trifunctional nature—possessing an electron-donating amine, a strongly electron-withdrawing trifluoromethyl group, and a methyl ester—makes it a versatile building block. Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous characterization of organic molecules.

This guide offers an in-depth exploration of the ¹³C NMR spectrum of this molecule. It moves beyond a simple reporting of chemical shifts to explain the underlying electronic effects that dictate the spectral appearance. We will cover the theoretical basis for predicting the spectrum, provide a validated experimental procedure for acquiring high-quality data, and present a detailed peak-by-peak assignment and interpretation.

Theoretical Framework: Substituent Effects on ¹³C Chemical Shifts

The chemical shift (δ) of each carbon atom in Methyl 3-amino-5-(trifluoromethyl)benzoate is determined by its local electronic environment. This environment is heavily influenced by the three substituents attached to the benzene ring.

-

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (a +R effect) and weakly electron-withdrawing through induction (-I effect). The net result is an increase in electron density, particularly at the ortho (C-2, C-4) and para (C-6) positions, causing these carbons to be shielded and appear at lower chemical shifts (upfield).[2][3]

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms (-I effect). It de-shields the carbon atom to which it is attached (C-5) and influences the entire aromatic system, causing downfield shifts.[4] The carbon of the CF₃ group itself exhibits a characteristic quartet in a proton-decoupled spectrum due to one-bond coupling with the three fluorine atoms (¹JCF).[5][6]

-

Methyl Ester Group (-COOCH₃): This group is electron-withdrawing through both induction and resonance (-I, -R effects). It de-shields the carbon it is bonded to (C-1) and contributes to the overall deshielding of the aromatic ring. The carbonyl carbon (C=O) appears at a characteristic downfield position, and the methoxy carbon (-OCH₃) appears in the typical upfield region for sp³ hybridized carbons.[7]

The interplay of these effects results in a unique and predictable ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Adherence to a standardized protocol is crucial for obtaining a reproducible and high-quality ¹³C NMR spectrum. This protocol is designed to be a self-validating system for ensuring data integrity.

Sample Preparation

Proper sample preparation is the foundation of a good NMR experiment.

-

Material Quantity: Weigh approximately 50-100 mg of Methyl 3-amino-5-(trifluoromethyl)benzoate.[8][9] A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. The deuterated solvent provides a lock signal for the spectrometer to maintain field stability.[9]

-

Dissolution: Dissolve the sample in the solvent within a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution.[8]

-

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm), although modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ ≈ 77.16 ppm).[8][10]

}

Figure 1: Experimental workflow for NMR sample preparation.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or similar) spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled pulse sequence with a 30° pulse angle. |

| Spectral Width (SW) | ~240 ppm (e.g., -20 to 220 ppm) | Encompasses the full range of expected carbon chemical shifts.[11] |

| Number of Scans (NS) | 1024 or higher | Required to achieve an adequate signal-to-noise ratio for the low-sensitivity ¹³C nucleus.[12] |

| Acquisition Time (AQ) | ~1.0 - 1.5 s | Balances resolution and experimental time. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of carbon nuclei between pulses, crucial for accurate signal intensity. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transform: Apply an exponential multiplying function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode. Apply an automatic baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to its known value (e.g., 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all distinct carbon signals.

Spectral Data Analysis and Assignment

The analysis involves assigning each signal in the ¹³C NMR spectrum to a specific carbon atom in the Methyl 3-amino-5-(trifluoromethyl)benzoate molecule.

}

Figure 2: Structure and numbering of Methyl 3-amino-5-(trifluoromethyl)benzoate.

Predicted ¹³C NMR Spectrum and Assignments

Based on established substituent effects and data from similar compounds, the following chemical shift assignments are predicted.[6][13]

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Justification |

| -COOCH₃ (C=O) | 165 - 167 | Singlet | Typical range for an ester carbonyl carbon. |

| C-3 (-NH₂) | 148 - 150 | Singlet | Ipso-carbon attached to the amino group, strongly deshielded by the nitrogen's inductive effect.[3] |

| C-1 (-COOCH₃) | 132 - 134 | Singlet | Quaternary carbon attached to the electron-withdrawing ester group. |

| C-5 (-CF₃) | 130 - 132 | Quartet (²JCF ≈ 33-37 Hz) | Quaternary carbon attached to the CF₃ group, deshielded and split into a quartet by the three fluorine atoms.[6][13] |

| -CF₃ | 122 - 125 | Quartet (¹JCF ≈ 270-275 Hz) | Carbon of the trifluoromethyl group, significantly deshielded by fluorine and exhibits a large one-bond C-F coupling.[5][6] |

| C-6 | 118 - 120 | Singlet | Aromatic CH ortho to the ester and meta to the amine; relatively deshielded. |

| C-4 | 115 - 117 | Singlet | Aromatic CH ortho to the amine and meta to the ester; shielded by the amine. |

| C-2 | 112 - 114 | Singlet | Aromatic CH ortho to the amine and meta to the CF₃; most shielded aromatic CH due to the strong donating effect of the amine. |

| -OCH₃ | 52 - 54 | Singlet | Typical range for a methyl ester carbon.[7] |

Note: Multiplicity refers to the proton-decoupled spectrum. The C-5 and -CF₃ carbons exhibit splitting due to coupling with fluorine.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of Methyl 3-amino-5-(trifluoromethyl)benzoate. The spectrum is a direct reflection of the molecule's electronic structure, with the amino, trifluoromethyl, and methyl ester groups each imparting a distinct and predictable influence on the chemical shifts of the carbon atoms. The characteristic quartet signals for the C-5 and CF₃ carbons provide definitive evidence for the presence and position of the trifluoromethyl group. By following the detailed experimental protocol and using the spectral assignments provided in this guide, researchers can confidently confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

National Center for Biotechnology Information. Methyl 3-amino-5-(trifluoromethyl)benzoate. PubChem Compound Database. [Link]

-

Queen's University. NMR Sample Preparation. Department of Chemistry. [Link]

-

ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

-

Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

University of Calgary. InfoSheet: NMR sample preparation. [Link]

Sources

- 1. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 7. Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Sidechain Conformation: the Influenza A M2 Transmembrane Peptide as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. chem.as.uky.edu [chem.as.uky.edu]

- 11. epfl.ch [epfl.ch]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-5-(trifluoromethyl)benzoate

Introduction

Methyl 3-amino-5-(trifluoromethyl)benzoate is an important building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of both an amine and a trifluoromethyl group on the aromatic ring imparts unique chemical properties that are highly sought after in drug design. However, these same functional groups also necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for Methyl 3-amino-5-(trifluoromethyl)benzoate, designed for researchers, scientists, and professionals in the field of drug development.

The causality behind the stringent handling requirements for this and similar compounds, such as other trifluoromethyl-substituted anilines, lies in their potential for biological activity. Aromatic amines can exhibit a range of toxicological effects, and the trifluoromethyl group can influence the compound's metabolic stability and distribution.[1][2][3] Therefore, a proactive and informed approach to safety is paramount to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and GHS Classification

A foundational aspect of safe handling is a clear understanding of the potential hazards associated with a substance. Methyl 3-amino-5-(trifluoromethyl)benzoate is classified under the Globally Harmonized System (GHS) with the following primary hazards.[4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

The "Warning" signal word indicates the severity of the hazards.[5][6] These classifications are based on toxicological data and highlight the primary routes of potential exposure and the corresponding adverse effects. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and mucous membranes.

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

-

Fume Hood: All handling of solid or solutions of Methyl 3-amino-5-(trifluoromethyl)benzoate should be conducted in a properly functioning chemical fume hood.[5][7] This is critical to prevent inhalation of any dust or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[5][8]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist but a risk-based decision to protect against the specific hazards of skin contact, eye contact, and inhalation.[9][10][11]

| PPE Category | Item | Specifications and Rationale |

| Eye and Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 standards to provide protection from splashes and dust.[12] |

| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. To be worn in conjunction with safety goggles.[5][12][13] | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[13] Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contamination.[5] |

| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum skin coverage.[13] |

| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[12][13] | |

| Respiratory Protection | Respirator | May be necessary if working outside of a fume hood or if there is a potential for generating significant airborne concentrations. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5][11][12] |

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental context.

Caption: PPE Selection Workflow for Handling Methyl 3-amino-5-(trifluoromethyl)benzoate.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Safe Handling

-

Avoid Contact: Prevent all personal contact, including inhalation.[8]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[5] Use appropriate weighing techniques, such as weighing in a fume hood or using a balance with a draft shield.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][8][14] Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[8]

Storage

-

Container: Keep the container tightly closed.[6]

-

Location: Store in a cool, dry, and well-ventilated area.[6][8][14]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[6]

-

Light Sensitivity: Some sources indicate that similar compounds may be light-sensitive, so storage in a dark place or in an amber vial is recommended.[5]

First Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is crucial. Always have the Safety Data Sheet (SDS) readily available to provide to medical personnel.[5]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][15] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][6][15] |

| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill and Disposal Procedures

A well-defined plan for managing spills and disposing of waste is a critical component of a comprehensive safety program.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[8]

-

Collect: Place the contained material into a suitable, labeled container for disposal.[5][8]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Personal Protective Equipment: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.[1][8]

The following diagram outlines the decision-making process for responding to a chemical spill.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. epa.gov [epa.gov]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. hazmatschool.com [hazmatschool.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.es [fishersci.es]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-(trifluoromethyl)benzoate is a key building block in modern medicinal chemistry and materials science. Its strategic importance lies in the unique combination of an aniline moiety, a methyl ester, and an electron-withdrawing trifluoromethyl group on an aromatic ring. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] However, the very features that make this compound a valuable synthetic intermediate also dictate its stability profile and necessitate specific handling and storage protocols. This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-amino-5-(trifluoromethyl)benzoate, grounded in chemical principles and established best practices.

I. Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-amino-5-(trifluoromethyl)benzoate is fundamental to predicting its stability and behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO₂ | [3] |

| Molecular Weight | 219.16 g/mol | [3] |

| Appearance | Varies; typically a solid | N/A |

| Melting Point | Not consistently reported | N/A |

| Solubility | Insoluble in water, soluble in organic solvents | Inferred |

II. Chemical Stability and Potential Degradation Pathways

The stability of Methyl 3-amino-5-(trifluoromethyl)benzoate is governed by the interplay of its three primary functional groups: the trifluoromethyl group, the aromatic amine (aniline), and the methyl ester.

Inherent Stability conferred by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is exceptionally stable due to the high bond dissociation energy of the carbon-fluorine bond.[1] This inherent stability makes the -CF₃ group resistant to metabolic degradation and many chemical transformations, a key reason for its prevalence in pharmaceutical design.[1][2] The strong electron-withdrawing nature of the -CF₃ group also deactivates the aromatic ring towards electrophilic substitution.

Susceptibility of the Aromatic Amine

The primary amino group (-NH₂) attached to the aromatic ring makes the molecule a substituted aniline. Anilines are notoriously susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[4][5][6] This oxidation can lead to the formation of colored impurities, progressing from pink or yellow to brown or black upon prolonged exposure. The reaction proceeds through radical intermediates and can result in complex polymerization products.

Hydrolytic Stability of the Methyl Ester

The methyl ester (-COOCH₃) group can be susceptible to hydrolysis under either acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. The rate of hydrolysis is dependent on pH and temperature. While generally stable under neutral conditions, prolonged storage in the presence of moisture, particularly at elevated temperatures, could lead to gradual hydrolysis.

Potential Degradation Pathways

Caption: Potential degradation pathways for Methyl 3-amino-5-(trifluoromethyl)benzoate.

III. Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity and purity of Methyl 3-amino-5-(trifluoromethyl)benzoate.

Core Storage Conditions

-

Temperature: Store in a cool location.[7][8] Refrigeration (2-8°C) is often recommended for long-term storage to minimize the rate of potential degradation reactions.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amino group.

-

Container: Keep the container tightly closed to prevent moisture and air ingress.[7]

-

Light: Protect from light.[5][9] Use amber glass vials or store in a dark place.

Incompatible Materials

To prevent hazardous reactions and degradation, avoid storing Methyl 3-amino-5-(trifluoromethyl)benzoate with the following:

-

Strong Oxidizing Agents: These can react exothermically with the amino group and lead to rapid degradation.[4]

-

Strong Acids and Bases: These can catalyze the hydrolysis of the ester group.[4]

Handling Precautions

-

Handle in accordance with good industrial hygiene and safety practices.[7]

-

Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Wash hands thoroughly after handling.[8]

IV. Experimental Workflow for Stability Assessment

To empirically determine the stability of Methyl 3-amino-5-(trifluoromethyl)benzoate under specific conditions, a formal stability study is recommended.

Protocol: Isothermal Stability Study using High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Accurately weigh samples of Methyl 3-amino-5-(trifluoromethyl)benzoate into individual, appropriate containers (e.g., amber glass vials).

-

Expose the samples to a matrix of conditions (e.g., elevated temperature, high humidity, intense light) alongside a control sample stored under ideal conditions (refrigerated, dark, inert atmosphere).

-

-

Time Points:

-

Establish a schedule for pulling samples for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).

-

-

HPLC Analysis:

-

At each time point, dissolve a precisely weighed amount of the sample from each condition and the control in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the samples using a validated reverse-phase HPLC method with UV detection. The aromatic nature of the compound makes it amenable to UV detection.

-

The mobile phase will typically consist of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

The method should be capable of separating the parent compound from potential degradants.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point for all conditions.

-

Calculate the percentage of the parent compound remaining relative to the T=0 sample.

-

Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

-

Experimental Workflow Diagram

Caption: Workflow for an isothermal stability study.

V. Conclusion

While the trifluoromethyl group imparts significant stability to the core of Methyl 3-amino-5-(trifluoromethyl)benzoate, the presence of the aromatic amino group necessitates careful storage and handling to prevent oxidative degradation. The methyl ester is also a potential site for hydrolysis if exposed to moisture and non-neutral pH. By adhering to the storage conditions outlined in this guide—namely, a cool, dry, dark, and inert environment, away from incompatible chemicals—researchers can ensure the long-term purity and integrity of this valuable chemical intermediate. For critical applications, a formal stability study is the most robust method for determining an appropriate shelf-life under specific storage conditions.

VI. References

-

3-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID METHYL ESTER - Safety Data Sheet. (2025). Chemicalbook.

-

Methyl 3-(trifluoromethyl)benzoate - Safety Data Sheet. (2023). Apollo Scientific.

-

Methyl 3-amino-5-(trifluoromethyl)benzoate. PubChem.

-

SAFETY DATA SHEET - Methyl 2-Amino-4-(trifluoromethyl)benzoate. (2018). TCI Chemicals.

-

Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed.

-

SAFETY DATA SHEET - Methyl 3,5-bis(trifluoromethyl)benzoate. (2024). Fisher Scientific.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.

-

The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers. (2025). Benchchem.

-

Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate. (2024). Angene Chemical.

-

Aniline - Storage. Washington State University.

-

Aniline - Hazardous Material Storage Location. University of California, Santa Cruz.

-

Specification for storage and transport of aniline. Chemical Knowledge.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. Specification for storage and transport of aniline-Chemwin [en.888chem.com]

- 7. 3-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. angenechemical.com [angenechemical.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying Methyl 3-amino-5-(trifluoromethyl)benzoate for Drug Discovery & Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS No. 22235-25-2) is a critical fluorinated building block in medicinal chemistry, valued for its utility in synthesizing a range of pharmacologically active molecules. The success of multi-step synthetic campaigns and the integrity of biological screening data are directly contingent on the quality and purity of this starting material. This guide provides an in-depth technical overview of the commercial supplier landscape, critical quality control (QC) parameters, and a robust analytical protocol for in-house verification. Authored from the perspective of a senior application scientist, this document moves beyond a simple supplier list to explain the causality behind qualification choices, empowering researchers to make informed sourcing decisions that safeguard project timelines and ensure data reproducibility.

Introduction: The Strategic Importance of a Niche Building Block

In modern drug discovery, trifluoromethyl (-CF3) groups are frequently incorporated into lead compounds to enhance metabolic stability, improve receptor binding affinity, and increase bioavailability. Methyl 3-amino-5-(trifluoromethyl)benzoate serves as a versatile scaffold, presenting an aniline amine for nucleophilic substitution or amide bond formation and a methyl ester for hydrolysis and further derivatization. Its unique substitution pattern makes it a valuable intermediate for complex heterocyclic synthesis.

However, the very reactivity that makes this compound useful also makes it susceptible to degradation and the formation of process-related impurities. Sourcing this intermediate is not a trivial procurement task; it is a critical first step in risk management for any drug development program. A poorly characterized batch can introduce unknown variables, leading to failed reactions, misleading biological data, and costly project delays. This guide provides the framework for mitigating these risks through diligent supplier evaluation and rigorous analytical qualification.

The Commercial Supplier Landscape

The market for Methyl 3-amino-5-(trifluoromethyl)benzoate is diverse, ranging from large, multinational catalog suppliers to specialized synthesis labs. Understanding the tiers of suppliers is essential for aligning procurement with project needs.

-

Tier 1: Major Catalog Distributors (e.g., Sigma-Aldrich/Merck, FUJIFILM Wako, TCI): These suppliers offer convenience, extensive documentation, and reliable logistics. They typically provide standard grades (e.g., 95-98% purity) suitable for early-stage research and development. While their quality systems are generally robust, the original manufacturer may not be immediately apparent.

-

Tier 2: Specialized Chemical Manufacturers & Partners (e.g., ChemScene, Alchem Pharmtech): These companies often focus on producing novel building blocks for the pharmaceutical industry.[1][2] They may offer higher purity grades and have the capability for custom synthesis or scale-up production. Engaging with these suppliers can provide greater transparency into the manufacturing process.

-

Tier 3: Chemical Marketplaces (e.g., Guidechem, ChemicalBook): These platforms aggregate listings from numerous, often international, manufacturers.[1][3] While they can be a source for cost-effective material, particularly at a larger scale, the onus of qualification falls heavily on the end-user. Diligence is required to vet the actual manufacturer behind the listing.

The following table summarizes key attributes of representative commercial suppliers.

| Supplier Category | Representative Suppliers | Typical Purity | Scale | Key Strengths | Considerations |

| Catalog Distributors | Sigma-Aldrich, TCI[4], FUJIFILM Wako[5] | ≥95% - 98% | mg to kg | Fast delivery, readily available documentation (SDS, basic CoA), established quality systems. | May not be the original manufacturer; limited flexibility on specifications. |

| Specialized Mfr. | ChemScene[6], Alchem Pharmtech[2] | ≥98% | g to multi-kg | Direct access to manufacturer, potential for custom purity/specs, scale-up capabilities. | Lead times may be longer; may require more initial vetting. |

| Marketplaces | Guidechem[1], ChemicalBook[3] | Varies (often 95%+) | kg to ton | Competitive pricing, access to a wide range of manufacturers. | Quality can be highly variable; requires rigorous in-house QC and supplier audits. |

Quality Control: Deconstructing the Certificate of Analysis